molecular formula C22H28O4 B5035564 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde

4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde

Cat. No. B5035564
M. Wt: 356.5 g/mol
InChI Key: IURPYKNYTIPSTA-UHFFFAOYSA-N
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Description

4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as 'TBX', and it has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde involves the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of various diseases. TBX has been found to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells. TBX also inhibits the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde are diverse and depend on the specific application. TBX has been found to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. TBX has also been found to inhibit angiogenesis, which is the process of developing new blood vessels. Inhibition of angiogenesis is essential in preventing the growth and spread of cancer cells. In addition, TBX has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments include its high potency and selectivity. TBX has been found to be effective in low concentrations, which makes it an ideal candidate for use in various assays. However, the limitations of using TBX in lab experiments include its limited solubility in aqueous solutions, which can make it challenging to work with.

Future Directions

There are several future directions for research on 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde. One area of research is the development of new synthesis methods that can produce TBX in larger quantities and with higher purity. Another area of research is the investigation of the potential applications of TBX in treating other diseases, such as Parkinson's disease and diabetes. Additionally, further studies are needed to explore the mechanism of action of TBX and its potential side effects.
Conclusion:
In conclusion, 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde is a chemical compound with significant potential in scientific research. Its applications in cancer research, Alzheimer's disease, and other diseases make it a promising candidate for further investigation. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on TBX have been discussed in this paper. The results of these studies could lead to the development of new treatments and therapies for various diseases.

Synthesis Methods

The synthesis of 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde has been achieved using different methods. One of the most common methods is the reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-tert-butylphenol in the presence of sodium hydride and 1,4-dibromobutane. This reaction produces the intermediate 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde, which is then converted to the final product using various techniques.

Scientific Research Applications

4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde has shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that TBX inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. TBX has also been found to be effective in treating various other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-22(2,3)18-9-5-6-10-19(18)25-13-7-8-14-26-20-12-11-17(16-23)15-21(20)24-4/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURPYKNYTIPSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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